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molecular formula C9H12N2O2S B1310308 N-METHYLINDOLINE-5-SULFONAMIDE CAS No. 113162-46-2

N-METHYLINDOLINE-5-SULFONAMIDE

Cat. No. B1310308
M. Wt: 212.27 g/mol
InChI Key: HXKOIZBLCHKMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04615966

Procedure details

To a stirred solution of 23.42 g (0.0975 mol) of 5-methylsulfamoyl-N-formylindoline in 500 ml of methanol was added 40 ml of concentrated hydrochloric acid. The solution was heated to reflux for one hour. Thin layer chromatography in chloroform showed the reaction was complete. The solution was allowed to cool, and then the methanol was removed under reduced pressure. The aqueous slurry remaining was dissolved ice water and neutralized by the addition of sodium hydroxide solution. The precipitate was extracted with methylene chloride, washed with water and saturated aqueous sodium chloride solution. The solution was dried over sodium sulfate and then concentrated under reduced pressure. The residue was allowed to air dry to give 17.02 g (0.08 mol) (82% by weight yield) of 5-methylsulfamoylindoline.
Name
5-methylsulfamoyl-N-formylindoline
Quantity
23.42 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][S:3]([C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[N:11](C=O)[CH2:10][CH2:9]2)(=[O:5])=[O:4].Cl>CO.C(Cl)(Cl)Cl>[CH3:1][NH:2][S:3]([C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][CH2:10][CH2:9]2)(=[O:5])=[O:4]

Inputs

Step One
Name
5-methylsulfamoyl-N-formylindoline
Quantity
23.42 g
Type
reactant
Smiles
CNS(=O)(=O)C=1C=C2CCN(C2=CC1)C=O
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the methanol was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The aqueous slurry remaining was dissolved ice water
ADDITION
Type
ADDITION
Details
neutralized by the addition of sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
The precipitate was extracted with methylene chloride
WASH
Type
WASH
Details
washed with water and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to air dry

Outcomes

Product
Name
Type
product
Smiles
CNS(=O)(=O)C=1C=C2CCNC2=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.08 mol
AMOUNT: MASS 17.02 g
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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